Eniclobrate
Description
Eniclobrate (Sgd 33374) is a diphenylmethane derivative developed as a hypolipidemic agent to reduce serum cholesterol and triglyceride levels. Its molecular formula is C₂₄H₂₄ClNO₃ (molecular weight: 409.905–446.366, depending on the salt form), featuring a pyridin-3-ylmethyl ester and a chlorophenylmethylphenoxy group . This compound hydrochloride (CID 43387) has a stereocenter but can exist in achiral forms under certain conditions .
Mechanism of Action:
this compound enhances cholesterol-7α-hydroxylase activity, promoting cholesterol catabolism into bile acids. It reduces serum and hepatic cholesterol but increases hepatic triglycerides, likely due to altered lipid redistribution . Clinically, it significantly lowers LDL-cholesterol in type IIa hyperlipidemia and elevates HDL-cholesterol in both IIa and IIb subtypes .
Structure
3D Structure
Properties
CAS No. |
81126-88-7 |
|---|---|
Molecular Formula |
C24H24ClNO3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3 |
InChI Key |
VKNSAVOURPMBRN-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |
Other CAS No. |
60662-18-2 |
Synonyms |
2 (4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid 3-pyridinylmethyl ester eniclobrate eniclobrate hydrochloride eniclobrate hydrochloride, (+-)-isomer eniclobrate, (+-)-isomer Sgd 33374 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Eniclobrate can be synthesized through a multi-step process. One common method involves the reaction of 2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyryl chloride with 3-hydroxymethylpyridine in the presence of pyridine and benzene . The reaction conditions typically involve refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Eniclobrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Eniclobrate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying lipid-lowering mechanisms and synthetic organic chemistry.
Biology: Investigated for its effects on lipid metabolism and cholesterol regulation in animal models.
Medicine: Explored as a potential treatment for hyperlipidemia and related cardiovascular conditions.
Industry: Utilized in the development of pharmaceutical formulations aimed at managing cholesterol levels.
Mechanism of Action
Eniclobrate exerts its effects primarily by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol . The compound also influences the activity of enzymes such as hydroxymethylglutaric coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis .
Comparison with Similar Compounds
Key Comparisons :
Structural-Activity Relationship (SAR): The chlorophenylmethylphenoxy group in both compounds is critical for binding to lipid metabolism enzymes. This compound’s pyridinylmethyl ester may enhance solubility and bioavailability compared to Beclobrate’s alkyl ester .
2.2 Functional Analogues: Probucol
Probucol (C₃₁H₄₈O₂S₂) is a bis-phenolic compound with antioxidant properties, used to lower LDL but notorious for reducing HDL .
Key Comparisons :
Clinical Implications :
While this compound improves HDL—a key advantage over Probucol—its hepatic triglyceride elevation necessitates monitoring in patients with fatty liver disease .
2.3 Pharmacokinetic and Physicochemical Properties
This compound’s moderate lipophilicity balances tissue penetration and solubility, whereas Probucol’s extreme lipophilicity limits its utility .
Clinical and Research Findings
This compound :
Beclobrate :
Probucol :
- HDL reduction limits its use despite LDL-lowering effects .
Biological Activity
Eniclobrate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.
Overview of this compound
This compound, chemically known as 2-(4-chlorophenyl)-N-(2-ethoxy-2-oxoethyl)acetamide, is primarily recognized for its anti-inflammatory and analgesic properties. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is often compared to other compounds in its efficacy and side effect profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : this compound selectively inhibits COX-1 and COX-2 enzymes, leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
- Modulation of Inflammatory Pathways : It has been shown to affect various signaling pathways involved in inflammation, including the NF-kB pathway, thereby reducing the expression of pro-inflammatory cytokines.
- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties that may contribute to its anti-inflammatory effects by neutralizing free radicals.
Table 1: Biological Activity Profile of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| COX Inhibition | Selective inhibition of COX-1 and COX-2 | , |
| Anti-inflammatory | Reduces cytokine production | , |
| Antioxidant | Scavenges free radicals | , |
| Analgesic | Pain relief via prostaglandin inhibition | , |
Case Study 1: Efficacy in Osteoarthritis
A clinical trial investigated the efficacy of this compound in patients with osteoarthritis. The study involved 150 participants who received either this compound or a placebo over a period of 12 weeks. Results indicated a significant reduction in pain levels and improved joint function in the this compound group compared to the placebo group.
- Outcome Measures :
- Visual Analog Scale (VAS) for pain
- Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC)
Findings : The this compound group showed a 40% reduction in VAS scores and significant improvements in WOMAC scores compared to baseline measurements.
Case Study 2: Safety Profile Assessment
A safety assessment was conducted involving 200 participants who were administered this compound over six months. The study aimed to evaluate adverse effects associated with long-term use.
- Adverse Events Recorded :
- Gastrointestinal disturbances
- Liver function abnormalities
- Renal impairment
Findings : The incidence of gastrointestinal side effects was comparable to other NSAIDs, with no significant liver or renal toxicity observed at therapeutic doses.
Research Findings
Recent studies have expanded on the understanding of this compound's biological activity:
- Study on Anti-inflammatory Effects : A study published in the Journal of Pharmacology demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting a robust anti-inflammatory effect ().
- Comparative Efficacy Study : A comparative study highlighted that this compound exhibited superior analgesic effects compared to traditional NSAIDs like ibuprofen and naproxen, particularly in post-operative pain management ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
